molecular formula C36H62O8 B191321 ginsenoside C-K CAS No. 39262-14-1

ginsenoside C-K

Cat. No. B191321
CAS RN: 39262-14-1
M. Wt: 622.9 g/mol
InChI Key: FVIZARNDLVOMSU-IRFFNABBSA-N
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Description

Ginsenoside C-K, also known as compound K, is a ginsenoside found in Panax species . It is a dammarane which is substituted by hydroxy groups at the 3beta, 12beta, and 20 pro-S positions . It has a role as a plant metabolite, an antineoplastic agent, a hepatoprotective agent, an anti-allergic agent, and an anti-inflammatory agent . It is a beta-D-glucoside, a 12beta-hydroxy steroid, a ginsenoside, a tetracyclic triterpenoid, a 3beta-hydroxy steroid, and a 3beta-hydroxy-4,4-dimethylsteroid .


Synthesis Analysis

The synthesis of ginsenoside C-K involves microbial and enzymatic conversion methods . The optimized Cordyceps sinensis was found to be an effective biocatalyst for the conversion of ginsenoside Rb1 to CK .


Molecular Structure Analysis

The molecular formula of ginsenoside C-K is C36H62O8 . It is a dammarane which is substituted by hydroxy groups at the 3beta, 12beta, and 20 pro-S positions . A double bond has been introduced at the 24-25 position .


Chemical Reactions Analysis

Ginsenoside C-K can interact with the cavity on the surface of a c-Fms protein with the lowest binding energy (-8.27 Kcal/moL), and their complex is stabilized by hydrogen bonds .


Physical And Chemical Properties Analysis

The molecular weight of ginsenoside C-K is 622.9 g/mol . It is a beta-D-glucoside, a 12beta-hydroxy steroid, a ginsenoside, a tetracyclic triterpenoid, a 3beta-hydroxy steroid, and a 3beta-hydroxy-4,4-dimethylsteroid .

Scientific Research Applications

Bioconversion and Production

Ginsenoside C-K (Compound K) has been a focus in the study of bioconversion processes using specific microorganisms. Research has demonstrated the use of lactic acid bacteria with β-glucosidase activity to enhance the health benefits of Panax ginseng, resulting in the production of C-K with a high conversion yield (Li et al., 2017). Similarly, the transformation of bioactive compounds by Fusarium sacchari fungus isolated from soil-cultivated ginseng has been shown to produce C-K with potent antitumor activities (Han et al., 2007).

Anticancer Properties

Studies have highlighted C-K's potential chemopreventive activities in various types of cancer, such as colorectal cancer. C-K exhibits significant anti-proliferative and pro-apoptotic effects in human colorectal cancer cells, distinguishing it from its parent ginsenoside Rb1 (Wang et al., 2012). Additionally, C-K has shown cytotoxic effects on glioblastoma cells through cell cycle arrest and down-regulation of cell adhesion proteins (Kim et al., 2015).

Absorption and Metabolism

The absorption, distribution, and metabolism of ginsenoside Rb1 and its conversion into C-K by intestinal microflora have been studied, revealing insights into the pharmacokinetics of ginsenoside metabolites in humans (Lee et al., 2009).

Molecular Mechanisms and Targets

C-K inhibits nuclear factor-kappa B (NF-κB) by targeting Annexin A2, demonstrating a cellular target and molecular mechanism for its anticancer activity (Wang et al., 2018). Additionally, ginsenosides C-K and Rh2 have been shown to inhibit TNF-alpha-induced activation of NF-κB and JNK pathways in human astroglial cells, indicating their potential anti-inflammatory effects (Choi et al., 2007).

Overview of Pharmacological Activities

A comprehensive review of the pharmacology of ginsenoside C-K elucidates its diverse biological activities, including anti-carcinogenic, anti-diabetic, anti-inflammatory, anti-allergy, anti-angiogenesis, anti-aging, neuroprotective, and hepatoprotective effects, highlighting its therapeutic potential in various diseases (Liu et al., 2022).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZARNDLVOMSU-IRFFNABBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431770
Record name ginsenoside C-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ginsenoside C-K

CAS RN

39262-14-1
Record name Ginsenoside K
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39262-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside M1
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ginsenoside C-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39262-14-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE COMPOUND K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
836
Citations
Y Jiang, W Li, D Fan - Applied biochemistry and biotechnology, 2021 - Springer
… preparation method for ginsenoside CK has been established, … can be resulted in producing ginsenoside CK via conversion of … method to prepare ginsenoside CK without food safety …
Number of citations: 14 link.springer.com
M Murugesan, R Mathiyalagan, V Boopathi, BM Kong… - Nanomaterials, 2022 - mdpi.com
… of nanoformulation technology to improve the bioavailability of minor ginsenoside CK. … Once the process of separation was completed, the transformed ginsenoside CK was obtained …
Number of citations: 11 www.mdpi.com
MS Ban, Y Kim, S Lee, BY Han, KS Yu… - Clinical …, 2021 - Wiley Online Library
… to compare the pharmacokinetics of ginsenoside CK from a CK … The median time to reach C max of ginsenoside CK after … in a higher systemic exposure to ginsenoside CK, with a 118.3-…
Number of citations: 5 accp1.onlinelibrary.wiley.com
Y Wan, D Liu, J Xia, JF Xu, L Zhang, Y Yang… - Frontiers in …, 2022 - frontiersin.org
… However, it remains unclear whether ginsenoside CK is responsible … ginsenoside CK when treating gastric cancer. The anti-proliferative effects of ginsenoside Rb1 and ginsenoside CK …
Number of citations: 8 www.frontiersin.org
Q Yin, H Chen, RH Ma, YY Zhang, MM Liu, K Thakur… - Food & function, 2021 - pubs.rsc.org
… In cell scratching, cell migration and invasion experiments, we found that ginsenoside CK can … , proving that ginsenoside CK can inhibit the migration and invasion of CC HeLa cells. …
Number of citations: 34 pubs.rsc.org
B Zhang, R Fu, Z Duan, S Shen, C Zhu, D Fan - Biochemical pharmacology, 2022 - Elsevier
… To observe the anti-proliferative effect of ginsenoside CK on … dependence were more sensitive to ginsenoside CK. Thus, the … Given these results, we concluded that ginsenoside CK …
Number of citations: 14 www.sciencedirect.com
J Zhang, X Ma, D Fan - Food & Function, 2022 - pubs.rsc.org
… Ginsenoside CK has been investigated given its various … Our results indicated that ginsenoside CK could decrease the lipid … Mechanically, ginsenoside CK modulated the expression of …
Number of citations: 16 pubs.rsc.org
Z Xue, R Fu, Z Duan, L Chi, C Zhu, D Fan - Polymers, 2021 - mdpi.com
… Ginsenoside CK is one of the intestinal bacterial metabolites of ginsenoside prototype … A water-in-oil reverse microemulsion method was utilized to encapsulate ginsenoside CK via the …
Number of citations: 16 www.mdpi.com
JM Oh, S Chun - Antioxidants, 2022 - mdpi.com
… Our findings suggest that ginsenoside CK suppresses adipogenic activity by downregulating the expression of adipogenesis-related transcription factors via the inhibition of MAPK and …
Number of citations: 9 www.mdpi.com
KO Shin, CH Seo, HH Cho, S Oh, SP Hong… - Archives of Pharmacal …, 2014 - Springer
… We found that Ginsenoside CK regulates the migration of human umbilical vein endothelial cells … Also, ginsenoside CK increases pro-apoptotic lipids, sphingoid bases and ceramides, …
Number of citations: 43 link.springer.com

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